molecular formula C18H22ClNO B3089003 Phenoxybenzamine-d5 CAS No. 1188265-52-2

Phenoxybenzamine-d5

Cat. No.: B3089003
CAS No.: 1188265-52-2
M. Wt: 308.9 g/mol
InChI Key: QZVCTJOXCFMACW-FPWDVLCWSA-N
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Mechanism of Action

Target of Action

Phenoxybenzamine-d5, a deuterium-labeled variant of Phenoxybenzamine, primarily targets alpha-adrenergic receptors . These receptors are present in the muscle lining the walls of blood vessels . By blocking these receptors, this compound influences vascular muscle relaxation and blood vessel dilation .

Mode of Action

this compound interacts with its targets by blocking alpha receptors, leading to muscle relaxation and widening of the blood vessels . This blocking is irreversible, resulting in a long-lasting action . When the alpha receptors are blocked, the muscle relaxes, and the blood vessels widen, resulting in a lowering of blood pressure .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the regulation of blood pressure and vascular tone . By blocking alpha receptors, it disrupts the normal constriction of blood vessels mediated by these receptors, leading to vasodilation . This can affect various downstream effects related to blood pressure regulation and peripheral circulation .

Pharmacokinetics

this compound, like its parent compound Phenoxybenzamine, is expected to have variable absorption from the gastrointestinal tract . The onset of action is gradual over several hours, and the drug has a long-lasting effect due to its irreversible binding to alpha receptors

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of vascular smooth muscle and the dilation of blood vessels . This results in increased blood flow and a reduction in blood pressure . Additionally, Phenoxybenzamine has been reported to have antitumor activity , suggesting that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenoxybenzamine-d5 involves the incorporation of deuterium atoms into the phenoxybenzamine molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in the production process to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Phenoxybenzamine-d5 undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amine derivative of this compound .

Properties

IUPAC Name

N-(2-chloroethyl)-N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1-phenoxypropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3/i2D,4D,5D,8D,9D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVCTJOXCFMACW-FPWDVLCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN(CCCl)C(C)COC2=CC=CC=C2)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678722
Record name N-(2-Chloroethyl)-1-phenoxy-N-[(~2~H_5_)phenylmethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188265-52-2
Record name N-(2-Chloroethyl)-1-phenoxy-N-[(~2~H_5_)phenylmethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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